KGA-2727

Übersicht

Beschreibung

KGA-2727 ist ein neuartiger selektiver Inhibitor des hoch affinen Natrium-Glukose-Cotransporters 1 (SGLT1). Diese Verbindung hat in verschiedenen Nagetiermodellen eine signifikante antidiabetische Wirksamkeit gezeigt. Der hoch affine Natrium-Glukose-Cotransporter 1 spielt eine entscheidende Rolle bei der Glukoseabsorption aus dem Magen-Darm-Trakt, was this compound zu einem vielversprechenden Kandidaten für die Behandlung von Diabetes macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

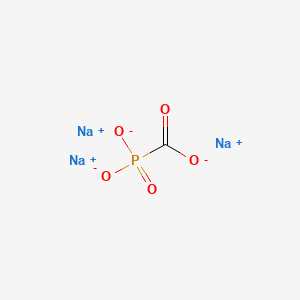

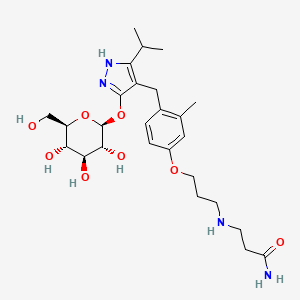

Die Synthese beinhaltet die Reaktion von 3-(4-Hydroxy-3-methylphenyl)propylamin mit 3-(β-D-Glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-carbonsäure unter spezifischen Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung des Endprodukts .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung des hoch affinen Natrium-Glukose-Cotransporters 1 verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Glukoseabsorption und den Stoffwechsel in biologischen Systemen.

Medizin: Hat in Nagetiermodellen eine signifikante antidiabetische Wirksamkeit gezeigt, was es zu einem potenziellen Kandidaten für die Behandlung von Diabetes macht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antidiabetika und therapeutischer Mittel.

Wirkmechanismus

KGA-2727 entfaltet seine Wirkung, indem es selektiv den hoch affinen Natrium-Glukose-Cotransporter 1 hemmt. Diese Hemmung reduziert die Glukoseabsorption aus dem Magen-Darm-Trakt, was zu einem Absinken des Plasmaglukose-Spiegels führt. Die Verbindung erhöht auch den Spiegel des glukagonartigen Peptids 1 in der Pfortader, was zusätzlich zu den antidiabetischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

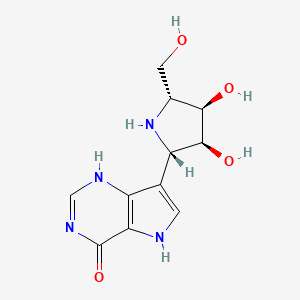

KGA-2727 is a selective, high-affinity, and orally active inhibitor of the Sodium-Glucose Co-transporter 1 (SGLT1) . SGLT1 plays a critical role in glucose absorption from the gastrointestinal tract .

Mode of Action

This compound inhibits SGLT1 potently and highly selectively . It competes with glucose for binding to SGLT1, thereby inhibiting glucose reabsorption . This unique mechanism of action allows it to lower plasma glucose levels .

Biochemical Pathways

By inhibiting SGLT1, this compound affects the glucose absorption pathway in the body. It prevents glucose reabsorption in the kidneys, leading to glycosuria . This inhibition of renal tubular glucose reabsorption is a new mechanism to attain normoglycemia .

Result of Action

This compound has demonstrated antidiabetic efficacy in rodent models . Chronic treatments with this compound reduced the levels of plasma glucose and glycated hemoglobin . It also preserved glucose-stimulated insulin secretion and reduced urinary glucose excretion . Furthermore, this compound improved morphological changes of pancreatic islets and renal distal tubules

Biochemische Analyse

Biochemical Properties

KGA-2727 interacts with the SGLT1 enzyme, inhibiting it potently and selectively . This interaction plays a critical role in glucose absorption from the gastrointestinal tract .

Cellular Effects

This compound has shown to inhibit the absorption of glucose but not that of fructose in a small intestine closed loop absorption test with normal rats . It also increases the level of glucagon-like peptide-1 in the portal vein .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SGLT1 enzyme, inhibiting its function . This results in reduced glucose absorption, thereby improving postprandial hyperglycemia .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have long-term effects on cellular function. Chronic treatments with this compound reduced the levels of plasma glucose and glycated hemoglobin .

Dosage Effects in Animal Models

In animal models, this compound has shown antidiabetic efficacy . It has been observed to improve morphological changes of pancreatic islets and renal distal tubules in Zucker diabetic fatty (ZDF) rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose absorption. It interacts with the SGLT1 enzyme, inhibiting glucose absorption and thereby affecting metabolic flux .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis involves the reaction of 3-(4-hydroxy-3-methylphenyl)propylamine with 3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

The industrial production of KGA-2727 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

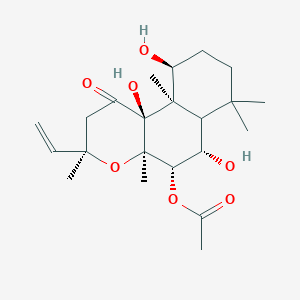

Analyse Chemischer Reaktionen

Arten von Reaktionen

KGA-2727 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

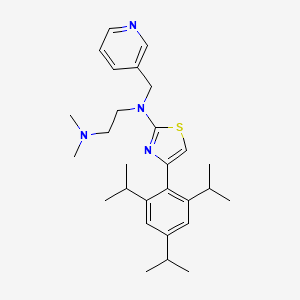

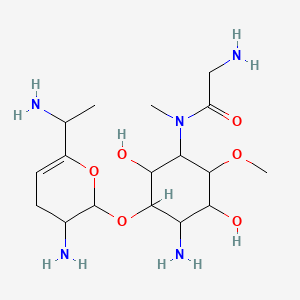

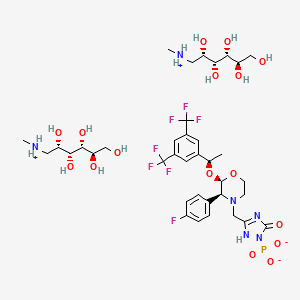

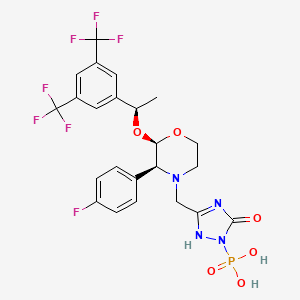

Dapagliflozin: Ein weiterer Natrium-Glukose-Cotransporter-Inhibitor, der jedoch hauptsächlich den Natrium-Glukose-Cotransporter 2 als Ziel hat.

Canagliflozin: Ähnlich wie Dapagliflozin hemmt es den Natrium-Glukose-Cotransporter 2 und wird zur Behandlung von Typ-2-Diabetes mellitus eingesetzt.

Einzigartigkeit von KGA-2727

This compound ist einzigartig in seiner hohen Selektivität für den Natrium-Glukose-Cotransporter 1, was es besonders effektiv macht, die Glukoseabsorption aus dem Magen-Darm-Trakt zu reduzieren, ohne andere Glukosetransporter zu beeinflussen. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit nicht-selektiven Inhibitoren verbunden sind .

Eigenschaften

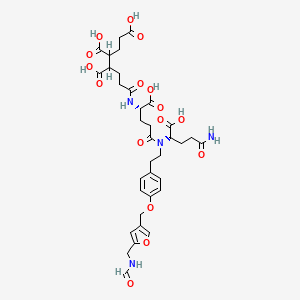

IUPAC Name |

3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARDSTXONTFS-MNDUUMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105269 | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666842-36-0 | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666842-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.